Gonadorelin acetate

Overview

Description

Gonadorelin acetate is a synthetic polypeptide hormone that mimics the naturally occurring gonadotropin-releasing hormone (GnRH) produced by the hypothalamus. It is primarily used to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . This compound is utilized in both human and veterinary medicine for diagnostic and therapeutic purposes .

Mechanism of Action

Target of Action

Gonadorelin acetate, also known as gonadotropin-releasing hormone (GnRH), primarily targets the anterior pituitary gland . The primary role of this target is to stimulate the synthesis and release of two crucial hormones: Follicle Stimulating Hormone (FSH) and Luteinizing Hormone (LH) .

Mode of Action

This compound interacts with its target, the anterior pituitary gland, by acting like naturally occurring GnRH . This interaction stimulates the synthesis and release of FSH and LH, a process that is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . While LH release is primarily stimulated, FSH production and release are also increased, but to a lesser degree .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GnRH signaling pathway . This pathway controls a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males . The pulsatility of GnRH secretion, which is necessary for correct reproductive function, has been observed in all vertebrates .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by a short half-life, requiring infusion pumps for its clinical use . It has a distribution half-life of 2 to 10 minutes and a terminal half-life of 10 to 40 minutes . This compound is metabolized by hydrolysis .

Result of Action

The molecular and cellular effects of this compound’s action involve the release of FSH and LH from the anterior pituitary . These hormones then act on the gonads and sex organs to produce reproductive hormones . In females, this leads to follicular growth, ovulation, and corpus luteum maintenance, while in males, it results in spermatogenesis .

Biochemical Analysis

Biochemical Properties

Gonadorelin acetate plays a crucial role in stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland . It interacts with specific receptors on the surface of pituitary gonadotropes, triggering a cascade of intracellular events that lead to the synthesis and secretion of these hormones. The interaction between this compound and its receptor is highly specific, involving binding to the gonadotropin-releasing hormone receptor, which activates G-proteins and subsequent signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those involved in the reproductive system. In pituitary gonadotropes, it stimulates the production and release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function . This compound influences cell signaling pathways, including the activation of protein kinase C and the mobilization of intracellular calcium . Additionally, this compound affects gene expression by inducing the transcription of genes encoding luteinizing hormone and follicle-stimulating hormone .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the gonadotropin-releasing hormone receptor on the surface of pituitary gonadotropes . This binding activates G-proteins, which in turn stimulate phospholipase C to generate inositol trisphosphate and diacylglycerol . These second messengers lead to the release of intracellular calcium and the activation of protein kinase C, ultimately resulting in the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone . The pulsatile nature of this compound’s action is crucial for its effectiveness, as continuous exposure can lead to receptor desensitization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its short half-life, necessitating continuous or pulsatile administration to maintain its efficacy . Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur if exposed to extreme temperatures or pH levels . Long-term exposure to this compound in vitro has been associated with sustained stimulation of luteinizing hormone and follicle-stimulating hormone release, although receptor desensitization may occur with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In cattle, for instance, the administration of this compound at doses ranging from 0.1 to 0.5 milligrams per cow results in a significant increase in plasma luteinizing hormone and follicle-stimulating hormone levels . Higher doses may lead to receptor desensitization and reduced hormone release . In rats, the effective dose for inducing ovulation has been found to be around 150 to 200 nanograms per animal . Toxic or adverse effects are generally not observed at therapeutic doses, but exceedingly high doses can lead to unwanted side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in hormone release. Upon binding to its receptor, this compound activates signaling pathways that lead to the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone . The compound is rapidly metabolized into smaller peptides and amino acids, which are then excreted via urine and expired air . The metabolic flux and levels of metabolites are influenced by the frequency and amplitude of this compound administration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It binds to the gonadotropin-releasing hormone receptor on the surface of pituitary gonadotropes, facilitating its internalization and subsequent signaling . The compound’s distribution is influenced by its binding affinity and the presence of transporters or binding proteins that aid in its localization . This compound’s accumulation in target tissues is essential for its biological activity .

Subcellular Localization

This compound’s subcellular localization is primarily at the plasma membrane of pituitary gonadotropes, where it binds to its receptor . This localization is crucial for its activity, as it allows the compound to interact with the receptor and initiate intracellular signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments . The compound’s activity is dependent on its ability to reach and bind to its receptor at the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gonadorelin acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product . The peptide is then lyophilized to obtain a stable, dry powder form suitable for storage and use.

Chemical Reactions Analysis

Types of Reactions

Gonadorelin acetate primarily undergoes hydrolysis and degradation reactions. It is stable under acidic conditions but can degrade under alkaline conditions .

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic conditions.

Degradation: Alkaline conditions can lead to non-first-order kinetics.

Major Products Formed

The major products formed from the degradation of this compound include smaller peptide fragments and amino acids .

Scientific Research Applications

Gonadorelin acetate has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and degradation.

Biology: Employed in studies of hormone regulation and reproductive biology.

Medicine: Used diagnostically to assess pituitary gland function and therapeutically to treat conditions such as amenorrhea, hypogonadotropic hypogonadism, and infertility

Industry: Utilized in veterinary medicine to manage reproductive health in animals.

Comparison with Similar Compounds

Similar Compounds

Human Chorionic Gonadotropin (hCG): Like gonadorelin acetate, hCG is used to stimulate the release of reproductive hormones.

Leuprolide Acetate: Another GnRH agonist used to treat hormone-sensitive conditions.

Uniqueness

This compound is unique in its ability to precisely mimic the natural pulsatile release of GnRH, making it particularly useful for diagnostic purposes and for treating conditions related to GnRH deficiency .

Biological Activity

Gonadorelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), which plays a crucial role in regulating reproductive functions by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and research findings.

This compound mimics the action of endogenous GnRH, which is essential for normal reproductive function. It acts primarily through the following mechanisms:

- Stimulation of Gonadotropins : Gonadorelin stimulates the synthesis and release of LH and FSH, which are critical for ovarian follicular development, ovulation, and corpus luteum maintenance in females, as well as spermatogenesis in males .

- Pulsatile Administration : The effectiveness of gonadorelin is highly dependent on its administration in a pulsatile manner. This mimics the natural secretion pattern of GnRH from the hypothalamus, which is necessary for proper gonadal function .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Half-life : The initial half-life ranges from 2 to 10 minutes, while the terminal half-life is between 10 to 40 minutes .

- Clearance : High clearance rates (500-1500 L/day) have been observed, indicating rapid elimination from the bloodstream .

- Volume of Distribution : A modest volume of distribution (9-15 L) suggests that gonadorelin predominantly acts at its site of action in the anterior pituitary .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various conditions:

- Primary Hypothalamic Amenorrhea : In a study involving 48 patients with primary hypothalamic amenorrhea, 94% (45/48) ovulated after treatment with pulsatile this compound, and 58% (25/43) achieved pregnancy .

- Delayed Puberty and Infertility : Gonadorelin is used to treat delayed puberty and infertility due to hypogonadotropic hypogonadism by inducing physiological levels of gonadotropins .

Research Findings

Several studies have explored the biological effects and applications of this compound:

- Comparison with Other GnRH Analogs : A study comparing gonadorelin with lecirelin and buserelin indicated that all three analogs effectively induced ovulation in cattle, but gonadorelin showed a lower LH release compared to lecirelin at certain doses .

- Stability Studies : Research on the stability of gonadorelin in aqueous solutions indicated that it maintains maximum stability at a pH around 5.0, with acetate enhancing stability compared to phosphate buffers .

Data Tables

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with this compound:

| Parameter | Value |

|---|---|

| Initial Half-life | 2-10 minutes |

| Terminal Half-life | 10-40 minutes |

| Clearance | 500-1500 L/day |

| Volume of Distribution | 9-15 L |

| Ovulation Rate (Hypothalamic Amenorrhea) | 94% (45/48 patients) |

| Pregnancy Rate (after treatment) | 58% (25/43 patients) |

Case Study 1: Treatment of Hypothalamic Amenorrhea

A clinical trial involving women diagnosed with primary hypothalamic amenorrhea demonstrated that pulsatile administration of gonadorelin effectively restored ovulatory function. The study highlighted that even patients who had previously failed other induction methods responded positively to this treatment.

Case Study 2: Induction of Ovulation in Cattle

In veterinary applications, gonadorelin has been used successfully to synchronize estrus and induce ovulation in cattle. The comparative study showed that while all tested GnRH analogs were effective, variations in LH response suggested different protocols might be optimized for specific situations.

Properties

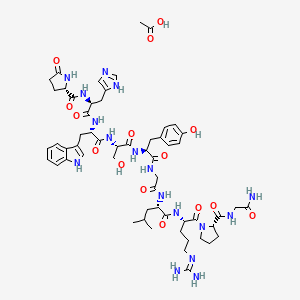

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCGMRBZPXEPOZ-HBBGHHHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H79N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198161 | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34973-08-5, 499785-55-6, 71447-49-9 | |

| Record name | Gonadorelin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does gonadorelin acetate interact with its target and what are its downstream effects?

A1: this compound mimics the action of gonadotropin-releasing hormone (GnRH), binding to and activating GnRH receptors in the anterior pituitary gland [, , , , , ]. This activation triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ], crucial hormones in regulating reproductive processes. In females, LH surges induce ovulation and promote corpus luteum (CL) development, which secretes progesterone [, , , , ]. In males, LH stimulates testosterone production []. FSH, in both sexes, plays a role in follicular development and spermatogenesis.

Q2: Can this compound be used to induce ovulation in species other than humans?

A2: Yes, this compound is widely used in veterinary medicine to induce ovulation in various species, including cattle [, , , , , , , ], sheep [, , ], and llamas [, ]. Its ability to stimulate LH release makes it a valuable tool for controlling reproductive cycles in livestock.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C55H75N17O13 • C2H4O2. Its molecular weight is 1182.3 g/mol.

Q4: How stable is this compound in solution?

A4: Research has shown that this compound exhibits good stability in solution. It remains stable for at least 45 days when reconstituted and stored at either 24°C or 37°C [].

Q5: Are there any known issues with impurities or degradation products of this compound?

A5: While this compound itself is generally safe, early studies highlighted concerns about impurities and degradation products in certain GnRH formulations. These impurities were linked to adverse reactions in patients receiving pulsatile GnRH therapy []. This emphasizes the importance of using high-purity this compound to minimize potential side effects.

Q6: How is this compound used in the diagnosis of central precocious puberty?

A6: this compound is used in the LH-RH stimulation test to diagnose central precocious puberty. Intravenous administration of this compound stimulates a surge in LH release in individuals with central precocious puberty, confirming the diagnosis [].

Q7: Can this compound be used to treat cystic ovarian follicles (COF) in cattle?

A7: Research suggests that intramuscular injections of this compound, alone or in combination with d-cloprostenol, can effectively treat COF in dairy cattle, showing improved cure rates compared to control groups or treatment with intravaginal progesterone devices [].

Q8: Does the timing of this compound administration impact pregnancy outcomes in cattle?

A8: Studies on cattle have revealed that the timing of this compound administration during estrus synchronization protocols can significantly affect ovulation rates, pregnancy rates, and pregnancy loss. For instance, administering this compound on Day 5 after insemination with in vitro-produced embryos led to increased progesterone levels and reduced pregnancy loss []. Furthermore, inducing an accessory corpus luteum (CL) with this compound on Day 5 after artificial insemination improved pregnancy outcomes, while inducing it on Day 7 or 21 did not show any beneficial effects [].

Q9: Does the dose of this compound impact its effectiveness in synchronization protocols?

A9: Research suggests that increasing the dose of this compound at the start of a 5-day CO-Synch protocol in heifers can increase the ovulatory response, although it does not necessarily translate to improved fertility []. This highlights the complex interplay of factors influencing reproductive outcomes.

Q10: Can this compound be used to treat ovarian inactivity in dairy cows?

A10: Studies have investigated the use of this compound to treat ovarian inactivity in dairy cows []. While the results of these studies are not included in the provided summaries, they highlight the potential for this compound to address reproductive challenges in cattle.

Q11: What are the advantages of using a shortened progesterone/estradiol-based protocol (J-Synch) with this compound in beef cows?

A11: The J-Synch protocol, which involves a shorter progesterone device insertion period and a lengthened proestrus phase, has been shown to improve pregnancy rates in beef cows compared to conventional 7-day estradiol-based protocols [, , ]. Additionally, combining estrus detection with fixed-time artificial insemination in the J-Synch protocol can further enhance pregnancy outcomes [].

Q12: How does the presence of a corpus luteum (CL) affect LH release and ovulation in response to this compound?

A12: Research indicates that the presence of a CL at the time of this compound administration can suppress LH release and reduce the ovulatory response in cows []. This finding highlights the importance of considering the physiological state of the animal when designing synchronization protocols.

Q13: Can this compound be used to induce ovulation in llamas?

A13: Yes, studies have demonstrated that intramuscular administration of this compound can effectively induce ovulation in llamas [, ].

Q14: Can this compound treatment improve pregnancy outcomes in heifers that fail to express estrus after a synchronization protocol?

A15: A study in beef heifers revealed that administering this compound at the time of artificial insemination in heifers that failed to exhibit estrus after an estradiol-based synchronization protocol led to increased pregnancy rates compared to untreated controls []. This suggests a potential strategy to improve fertility in such cases.

Q15: Can this compound be used to treat hypothalamic hypogonadism in humans?

A16: A case report demonstrated successful treatment of hypothalamic hypogonadism in a 29-year-old male following surgery for craniopharyngioma using pulsatile subcutaneous administration of this compound []. The patient's testosterone levels normalized after six months of treatment, and he later fathered children, suggesting recovery of gonadal function.

Q16: How does the administration of this compound affect erythropoiesis?

A17: A study observed increased reticulocyte counts and erythropoietin levels in some individuals after intranasal administration of this compound, suggesting a potential role in stimulating erythropoiesis [].

Q17: What methods are available for synthesizing this compound?

A18: Traditional methods for peptide synthesis, such as solid-phase peptide synthesis, have been used to produce this compound []. More recently, specific microwave synthesis methods have been developed, offering advantages like shorter reaction times, higher yields, and fewer byproducts [].

Q18: Can ultrasonography be used to evaluate superovulatory response in sheep treated with this compound?

A19: Research has shown that ultrasonography can accurately estimate the number of corpora lutea present in sheep ovaries following a superovulation protocol involving this compound []. This non-invasive technique can avoid unnecessary surgeries and optimize donor use.

Q19: Are there any alternative protocols for superovulation in sheep that involve this compound?

A20: Studies have investigated the possibility of simplifying the follicle-stimulating hormone protocol for superovulation in sheep by using a shorter duration of FSH administration in conjunction with this compound and other hormones []. These findings can potentially optimize superovulation protocols.

Q20: Can follicular ablation and this compound treatment be used to improve recipient synchrony for embryo transfer in heifers?

A21: Research indicates that follicular aspiration combined with this compound treatment can induce more synchronous ovulation in heifers and increase the number of recipients suitable for embryo transfer at Day 10 []. This highlights the potential for improving synchronization protocols.

Q21: How does the use of different media for loading in vitro-produced embryos into straws affect pregnancy outcomes in heifers treated with this compound?

A22: A study demonstrated that using either holding media (Vigro Holding Plus) or SOFaaci-HEPES for loading fresh in vitro-produced embryos into straws does not significantly affect pregnancy establishment or maintenance in heifers treated with this compound for synchronization []. This finding provides valuable information for optimizing embryo transfer procedures.

Q22: Can simultaneous administration of this compound and cloprostenol improve treatment outcomes for cystic ovarian follicles in dairy cattle?

A23: Research has explored the efficacy of treating cystic ovarian follicles in dairy cattle with simultaneous administration of this compound and cloprostenol []. While this approach resulted in lower milk progesterone levels and a higher clinical response rate compared to this compound alone, further research is needed to determine its overall impact on reproductive performance.

Q23: How does the timing of estrus expression after progesterone withdrawal affect pregnancy rates in beef cattle treated with this compound?

A24: Studies have shown that beef cattle exhibiting estrus between progesterone withdrawal and fixed-time artificial insemination have higher pregnancy rates []. This emphasizes the importance of considering estrus expression when evaluating the efficacy of synchronization protocols involving this compound.

Q24: Can this compound be used to improve pregnancy rates in recipient cows transferred with in vitro-produced embryos?

A25: Research suggests that the use of a shortened progesterone/estradiol-based protocol (J-Synch) with this compound can increase pregnancy rates in recipient cows transferred with in vitro-produced embryos [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.